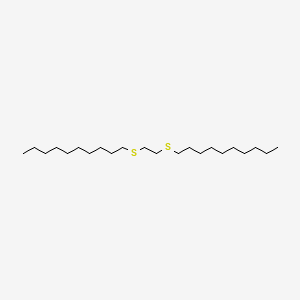
11,14-Dithiatetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,14-Dithiatetracosane is an organic compound with the molecular formula C22H46S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,14-Dithiatetracosane typically involves the reaction of decane with 1,2-dichloroethane in the presence of a base, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes where the reactants are combined in reactors designed to handle the specific requirements of the reaction. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11,14-Dithiatetracosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfur-containing organic molecules.
Biology: Research into its interactions with biological systems can provide insights into the behavior of sulfur compounds in living organisms.
Industry: Used in the development of materials with unique properties, such as lubricants or surfactants.
Mechanism of Action
The mechanism by which 11,14-Dithiatetracosane exerts its effects involves interactions with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetracosane: A hydrocarbon with a similar chain length but without sulfur atoms.
Dodecyl sulfide: A shorter chain sulfur-containing compound.
Hexadecyl sulfide: Another sulfur-containing compound with a different chain length.
Uniqueness: 11,14-Dithiatetracosane is unique due to the specific positioning of its sulfur atoms within a long hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
60810-43-7 |
|---|---|
Molecular Formula |
C22H46S2 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
1-(2-decylsulfanylethylsulfanyl)decane |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
NJNNTWRBFGHMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCSCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















